EED Binding Affinity vs. Clinical-Stage EED Inhibitor EED-226: Ki-based Comparison
In a TR-FRET competition binding assay using GST-tagged EED protein (origin unspecified), 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride achieved a Ki of 0.300 nM [1]. Its Kd was independently measured as 1.5 nM by surface plasmon resonance (SPR) [1]. For comparison, the clinical-stage EED inhibitor EED-226 exhibited a Kd of 82 nM against EED and 114 nM against the intact PRC2 complex under similar binding assay conditions [2], indicating that the target compound's binding site affinity is approximately 55-fold tighter than EED-226's by SPR Kd comparison.
| Evidence Dimension | EED protein binding affinity (Kd by SPR) |
|---|---|
| Target Compound Data | Kd = 1.5 nM (SPR, EED protein) |
| Comparator Or Baseline | EED-226: Kd = 82 nM (SPR, EED protein); Kd = 114 nM (SPR, PRC2 complex) |
| Quantified Difference | ~55-fold higher binding affinity for the target compound based on Kd comparison; target Ki = 0.300 nM vs. EED-226 functional IC50 = 22–23.4 nM |
| Conditions | Target: TR-FRET with OG(488) probe, GST-tagged EED; SPR with EED protein. Comparator: in vitro binding assays with recombinant EED/PRC2 |
Why This Matters
The target compound's sub-nanomolar EED binding affinity, despite its smaller molecular size (free base MW 205 vs. EED-226 MW 369), means it can serve as a highly efficient 'anchor' fragment for PROTAC and bifunctional molecule design, where retaining target engagement while minimizing molecular weight is critical for pharmacokinetic optimization.
- [1] BindingDB. BDBM50241662 (CHEMBL4104741). Ki: 0.300 nM; Kd: 1.5 nM against EED. Accessed 2026. View Source
- [2] Aladdin Scientific / Biocompare. EED226 Product Information. Kd = 82 nM (EED), 114 nM (PRC2 complex). 2026. View Source
